molecular formula C14H8ClFN2 B11853511 5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine

5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine

Cat. No.: B11853511
M. Wt: 258.68 g/mol
InChI Key: MIHHNPUJUBBWFI-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorophenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a naphthyridine ring.

    2-Fluoro-5-chloropyridine: This compound is a simpler analog with a pyridine ring instead of a naphthyridine ring.

Uniqueness

5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine is unique due to its specific combination of chlorine and fluorine atoms on a naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

5-chloro-2-(2-fluorophenyl)-1,6-naphthyridine

InChI

InChI=1S/C14H8ClFN2/c15-14-10-5-6-12(18-13(10)7-8-17-14)9-3-1-2-4-11(9)16/h1-8H

InChI Key

MIHHNPUJUBBWFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl)F

Origin of Product

United States

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